5-(4-Methylphenyl)indoline
Description
5-(4-Methylphenyl)indoline is a heterocyclic compound featuring an indoline core substituted with a 4-methylphenyl group at the 5-position. Indoline derivatives are of significant interest in medicinal and organic chemistry due to their diverse biological activities and synthetic versatility. The synthesis of such compounds often employs the Fischer indole synthesis, a method involving the cyclization of arylhydrazines with ketones or aldehydes in acidic conditions . For example, methyl indolenines and nitroindolenines have been prepared using this method with yields exceeding 80% under optimized conditions .
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
FLTXFKSJIWWYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)indoline can be achieved through several methods:
Reduction from Indole: One common method involves the reduction of indole derivatives.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.
Catalytic Synthesis: Catalysts such as palladium or nickel can be used to facilitate the cyclization of appropriate precursors to form the indoline structure.
Industrial Production Methods: Industrial production of 5-(4-Methylphenyl)indoline typically involves scalable catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methylphenyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, can occur at the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Halogenated or alkylated indoline compounds.
Scientific Research Applications
5-(4-Methylphenyl)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)indoline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of enzyme activity or the activation of signaling cascades .
Comparison with Similar Compounds
Structural Isomers and Substituted Derivatives
Key structural analogs of 5-(4-Methylphenyl)indoline include:
Structural Insights :
- Substituent Effects : The 4-methylphenyl group in 5-(4-Methylphenyl)indoline introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., methyl or CF₃). This may influence solubility, binding affinity, and metabolic stability.
- Synthetic Flexibility : While 5-methylindoline is commercially available , derivatives like 5-(4-Methoxyphenyl)ethenylindoline require multi-step synthesis, including Wittig reactions .
Activity Comparison :
Physicochemical Properties and Stability
- Melting Points : Derivatives like 4-((2-Oxoindolin-5-yl)(phenyl)methyl)benzonitrile (5k) melt at 190–192°C, whereas 5-benzhydrylindolin-2-one (5l) is a viscous liquid, highlighting the impact of substituents on crystallinity .
- Solubility: Electron-withdrawing groups (e.g., sulfonyl, nitro) generally reduce solubility in non-polar solvents, as seen in 5-nitroindolenines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
